

Lathodoratin: Detailed Application Notes and Protocols for Synthesis and Derivatization

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For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the synthesis and derivatization of **Lathodoratin** (3-ethyl-5,7-dihydroxy-4H-chromen-4-one), a naturally occurring chromone with potential applications in medicinal chemistry and drug discovery.

Introduction

Lathodoratin is a biogenic chromone found in plants such as the sweet pea (Lathyrus odoratus) and Hypericum sikokumontanum. Its core structure, a 5,7-dihydroxychromone, is a common motif in a variety of bioactive natural products. The presence of hydroxyl groups and the ethyl substituent at the 3-position offer opportunities for structural modification to explore its structure-activity relationship (SAR) and develop novel therapeutic agents. This document outlines a plausible synthetic route to **Lathodoratin** and provides protocols for the derivatization of its hydroxyl groups.

Synthesis of Lathodoratin

The total synthesis of **Lathodoratin** can be achieved through a multi-step process. A key strategic approach involves the Baker-Venkataraman rearrangement to construct the chromone core, followed by the introduction of the ethyl group.

Proposed Synthetic Pathway







A plausible synthetic pathway for **Lathodoratin** is outlined below. This pathway commences with the commercially available 2,4,6-trihydroxyacetophenone.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com